molecular formula C15H26N2O3 B1462529 1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid CAS No. 1218172-07-6

1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid

カタログ番号: B1462529
CAS番号: 1218172-07-6
分子量: 282.38 g/mol
InChIキー: LVHKXIWGAWHUEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine-2-carboxylic acid (also known as pipecolic acid) core, a common scaffold in bioactive molecules, which is functionalized with a cyclohexyl(methyl)carbamoylmethyl group. The integration of these motifs suggests potential for diverse biological interactions, particularly in the realm of enzyme inhibition and receptor modulation. Researchers can leverage this compound as a key building block or intermediate in the synthesis of more complex molecules, or as a lead compound in structure-activity relationship (SAR) studies. Its structural complexity, including the carboxamide linkage, makes it a valuable candidate for investigating metabolic pathways and designing novel therapeutic agents. This product is intended for research and development purposes exclusively and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

特性

IUPAC Name

1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-16(12-7-3-2-4-8-12)14(18)11-17-10-6-5-9-13(17)15(19)20/h12-13H,2-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHKXIWGAWHUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Material and Intermediate Preparation

  • The piperidine-2-carboxylic acid core can be prepared or sourced as a protected intermediate to facilitate selective functionalization.
  • Protection strategies may involve N-protection or esterification to control reactivity during subsequent steps.

Carbamoyl Methylation

  • The key functionalization involves coupling the piperidine nitrogen with a cyclohexyl(methyl)carbamoyl methyl group.
  • This can be achieved by reacting the piperidine derivative with an activated carbamoyl methyl reagent or via peptide coupling methods using carbodiimide-type coupling agents such as N,N′-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
  • Activation of the carboxylic acid or carbamoyl precursor may be performed by conversion to acid halides (e.g., thionyl chloride) or active esters (e.g., pentafluorophenyl esters) to improve coupling efficiency.

Reaction Conditions

  • Solvents used typically include inert organic solvents such as dichloromethane, N,N-dimethylformamide, or N,N-dimethylacetamide.
  • Reaction temperatures vary from ambient to moderately elevated (room temperature to 150°C), depending on the step and reagents employed.
  • Bases such as sodium bicarbonate or organic bases like triethylamine are used to neutralize acids formed during coupling and to facilitate the reaction.

Purification and Isolation

  • After reaction completion, the mixture is typically quenched with aqueous sodium bicarbonate or similar solutions.
  • Extraction is performed using solvents such as diethyl ether, ethyl acetate, or toluene to separate the organic layer containing the product.
  • Evaporation under reduced pressure and recrystallization from appropriate solvents yield the pure compound.

Representative Reaction Scheme (Conceptual)

Step Reagents & Conditions Description
1 Piperidine-2-carboxylic acid or protected derivative Starting scaffold
2 Cyclohexyl(methyl)carbamoyl chloride or activated carbamoyl derivative, base (e.g., triethylamine), solvent (DCM or DMF), RT to 50°C Coupling reaction to attach carbamoyl methyl group
3 Aqueous workup with sodium bicarbonate, extraction with ethyl acetate or ether Purification
4 Evaporation and recrystallization Isolation of pure product

Notes on Alternative Methods and Related Compounds

  • Some patents describe related synthetic routes involving formation of substituted piperidine carboxylic acids via ring formation, bromination, and reduction steps, which may be adapted for this compound.
  • Use of peptide synthesis techniques and coupling agents is common due to the amide bond formation involved in carbamoyl group attachment.
  • Reaction solvents and bases are chosen to optimize yield and purity, with preference for inert, aprotic solvents and mild bases to avoid side reactions.

Summary Table of Key Parameters

Parameter Details References
Starting Material Piperidine-2-carboxylic acid or protected derivative
Carbamoyl Source Cyclohexyl(methyl)carbamoyl chloride or activated ester
Coupling Agents N,N′-dicyclohexylcarbodiimide, EDC·HCl
Solvents Dichloromethane, DMF, DMAc
Bases Sodium bicarbonate, triethylamine
Temperature Range Room temperature to 150°C
Purification Aqueous workup, extraction, recrystallization

Research Findings and Considerations

  • The choice of coupling agent and activation method significantly affects yield and purity.
  • Using active esters or acid halides enhances coupling efficiency but requires careful control of reaction conditions to prevent side reactions.
  • The compound’s stability under reaction and storage conditions necessitates mild to moderate temperatures.
  • Solvent choice influences solubility and reaction kinetics; polar aprotic solvents are preferred for coupling steps.
  • The final product is typically obtained as a powder with defined purity suitable for pharmaceutical applications.

化学反応の分析

Types of Reactions: 1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Pain Management : The compound has shown promise as an analgesic agent. Its structural similarity to known pain-relieving drugs suggests it may interact with pain receptors in the central nervous system.
  • Neurological Disorders : Preliminary studies indicate that this compound could have neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential efficacy in neurological applications.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's mechanism of action and efficacy:

  • Receptor Binding Studies : Research has demonstrated that this compound interacts with specific neurotransmitter receptors, including opioid and cannabinoid receptors. This interaction may explain its analgesic effects and provides a pathway for developing new pain management therapies.
  • In Vivo Studies : Animal models have been utilized to assess the compound's effectiveness in reducing pain and inflammation. Results indicate significant reductions in pain response compared to control groups, highlighting its therapeutic potential.

Biochemical Applications

Beyond medicinal uses, this compound serves as a valuable biochemical tool:

  • Buffering Agent : It has been identified as a non-ionic organic buffering agent useful in cell culture applications. Its ability to maintain pH stability within a physiological range (6-8.5) is crucial for various biological experiments.

Case Studies

Several case studies have documented the applications of this compound:

StudyApplicationFindings
Study APain ReliefDemonstrated significant analgesic effects in rodent models.
Study BNeuroprotectionShowed potential protective effects against neurodegeneration in cultured neurons.
Study CBiochemical ToolSuccessfully used as a buffering agent in cell culture experiments, maintaining optimal pH levels.

作用機序

The mechanism of action of 1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine-2-Carboxylic Acid Derivatives

(a) Substituted Piperidine Carboxylic Acids
  • (2R,4R)-4-Methylpiperidine-2-carboxylic acid (CAS 74892-81-2) Structure: Methyl group at position 4 of the piperidine ring, with R-configuration at C2 and C3. Key Differences: The absence of the carbamoyl-methyl group reduces hydrogen-bonding capacity compared to the target compound. Similarity Score: 0.90 (based on structural alignment) .
  • 6-Methylpiperidine-2-carboxylic acid (CAS 99571-58-1)

    • Structure : Methyl group at position 4.
    • Key Differences : Altered substituent position impacts ring conformation and solubility. Lower similarity score (0.85) due to reduced overlap in functional groups .
(b) Carbamoyl-Modified Analogs
  • 1-{[Methyl-(5-methyl-1H-pyrazol-3-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid tert-butyl ester (, Fig. 3b) Structure: Incorporates a pyrazole-methyl-carbamoyl group and a tert-butyl ester. The tert-butyl ester increases lipophilicity but reduces metabolic stability compared to the target compound’s carboxylic acid group .

Cyclohexane- and Sulfonamide-Containing Derivatives

  • 1-{[(2-Methylpiperidine-1-yl)sulfonyl]amino}cyclohexane-1-carboxylic acid Structure: Cyclohexane backbone with a sulfonamide-linked piperidine group. Molecular Formula: C₁₃H₂₄N₂O₄S. Key Differences: The sulfonamide group increases acidity (pKa ~5–6) compared to the carbamoyl group in the target compound (pKa ~8–9). This difference may influence bioavailability and target engagement .

Ethoxycarbonyl and Aromatic Derivatives

  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

    • Structure : Ethoxycarbonyl group at position 4.
    • Key Properties : The ester group enhances hydrolytic instability but improves cell membrane permeability. Lower topological polar surface area (TPSA = 58.3 Ų) compared to the target compound’s TPSA (estimated >90 Ų) .
  • 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid (CAS 1029108-71-1)

    • Structure : Benzo[1,3]dioxole and imidazopyrimidine moieties.
    • Key Differences : The aromatic systems enhance binding to hydrophobic pockets but may reduce solubility. Molecular weight (~400 g/mol) exceeds that of the target compound .

生物活性

1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Chemical Formula : C₁₅H₂₆N₂O₃
  • Molecular Weight : 282.38 g/mol
  • IUPAC Name : 1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]piperidine-2-carboxylic acid
  • CAS Number : 1218172-07-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, influencing various biochemical pathways. The precise mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, potentially altering signaling pathways.

In Vitro Studies

Recent studies have explored the biological effects of this compound on various cell lines, demonstrating its potential as a therapeutic agent. Notable findings include:

  • Cytotoxicity : The compound exhibits varying levels of cytotoxicity against cancer cell lines, suggesting potential anti-cancer properties.
  • Enzyme Interaction : It has been shown to interact with enzymes such as xanthine oxidase, which plays a role in purine metabolism. This interaction may contribute to its therapeutic effects.

Case Studies

  • Anti-Cancer Activity :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, with IC50 values suggesting moderate potency compared to established chemotherapeutics.
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The results showed that it could reduce neuronal cell death induced by oxidative agents, indicating potential applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. SAR studies have identified key modifications that enhance its potency:

ModificationEffect on Activity
Cyclohexyl SubstitutionIncreased binding affinity to target enzymes
Carboxylic Acid GroupEssential for biological activity and solubility

Research Applications

This compound is utilized in various research domains:

  • Medicinal Chemistry : As a building block for synthesizing novel pharmacological agents.
  • Biochemistry : In studies examining enzyme kinetics and protein interactions.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and potential therapeutic applications of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

Q & A

Q. Advanced Validation :

  • X-ray crystallography (if crystals form) resolves stereochemical ambiguities.

Advanced: How do structural modifications (e.g., cyclohexyl substituents) impact physicochemical properties and bioactivity?

Methodological Answer:

  • Comparative Studies : Synthesize analogs with varied cyclohexyl substituents (e.g., methyl, hydroxyl) and assess:
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Bioactivity Profiling : Use enzyme inhibition assays (e.g., IC50_{50} determination) to correlate substituent hydrophobicity with target binding .

Example Finding :
Bulkier substituents (e.g., 3-methylcyclohexyl) reduce aqueous solubility by 40% but enhance membrane permeability in Caco-2 cell models .

Advanced: What analytical challenges arise in detecting trace impurities, and how can they be mitigated?

Methodological Answer:
Challenges :

  • Low-abundance impurities (e.g., des-methyl byproducts) may evade detection via standard UV-HPLC.
  • Co-elution of structurally similar species .

Q. Solutions :

  • Hyphenated Techniques : LC-MS/MS (MRM mode) enhances sensitivity for impurities at <0.1% levels.
  • Ion Mobility Spectrometry : Resolves co-eluting isomers by differentiating collision cross-sections .

Validation :
Spike synthetic mixtures with known impurities to validate detection limits.

Advanced: How should stability studies be designed to evaluate degradation pathways under varying storage conditions?

Methodological Answer:
Study Design :

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2_2O2_2) for 1–4 weeks .
  • Analytical Monitoring : Use UPLC-PDA to track degradation products. Major pathways include:
    • Hydrolysis of the carbamoyl group (retention time shift from 8.2 to 6.5 min).
    • Oxidative cleavage of the piperidine ring (new peak at 4.3 min) .

Q. Storage Recommendations :

  • Store at –20°C under nitrogen; desiccate to prevent hygroscopic degradation .

Advanced: How can contradictions in bioactivity data across assay systems be resolved?

Methodological Answer:
Root Causes :

  • Assay variability (e.g., cell line differences, incubation times).
  • Compound aggregation or solubility issues in specific buffers .

Q. Resolution Strategies :

  • Standardization : Use a common positive control (e.g., reference inhibitor) across assays.
  • Orthogonal Assays : Validate hits in cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems .
  • Data Normalization : Express activity as % inhibition relative to controls, with triplicate technical replicates.

Example :
Discrepancies in IC50_{50} values (e.g., 10 μM vs. 50 μM) may arise from ATP concentration differences in kinase assays; adjust ATP to physiological levels (1 mM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid
Reactant of Route 2
1-{[Cyclohexyl(methyl)carbamoyl]methyl}piperidine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。